molecular formula C18H11ClN2O6S B5251020 (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5251020
M. Wt: 418.8 g/mol
InChI Key: FYRINRZUCIPVDP-OMCISZLKSA-N
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Description

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine-2,4-dione core, which is a common structural motif in many biologically active molecules. The presence of a benzodioxole ring and a nitrobenzyl group further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

The synthesis of (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the benzodioxole ring: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction using a chlorinated benzodioxole derivative.

    Addition of the nitrobenzyl group: The nitrobenzyl group can be added via a Friedel-Crafts alkylation reaction using a nitrobenzyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its thiazolidine-2,4-dione core, it may exhibit antidiabetic, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole and nitrobenzyl groups contribute to its binding affinity and specificity. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:

    Rosiglitazone: A well-known antidiabetic drug that also contains a thiazolidine-2,4-dione core.

    Pioglitazone: Another antidiabetic drug with a similar core structure.

    Troglitazone: An older antidiabetic drug with a thiazolidine-2,4-dione core, withdrawn due to safety concerns.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O6S/c19-13-7-15-14(26-9-27-15)5-11(13)6-16-17(22)20(18(23)28-16)8-10-2-1-3-12(4-10)21(24)25/h1-7H,8-9H2/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRINRZUCIPVDP-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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